2-Amino-6-chlorobenzoyl chloride
Overview
Description
2-Amino-6-chlorobenzoyl chloride: is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 2-position and a chlorine atom at the 6-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorobenzoyl chloride typically involves the chlorination of 2-Aminobenzoyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to purify the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 2-Amino-6-chlorobenzyl alcohol.
Oxidation Reactions: Oxidation can lead to the formation of 2-Amino-6-chlorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted amides, esters, and thioesters.
Reduction Reactions: The major product is 2-Amino-6-chlorobenzyl alcohol.
Oxidation Reactions: The major product is 2-Amino-6-chlorobenzoic acid.
Scientific Research Applications
2-Amino-6-chlorobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-6-chlorobenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products. The amino group at the 2-position can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzoyl chloride
- 2-Amino-5-chlorobenzoyl chloride
- 2-Amino-3-chlorobenzoyl chloride
Comparison
Compared to its analogs, 2-Amino-6-chlorobenzoyl chloride is unique due to the position of the chlorine atom, which influences its reactivity and the types of products formed in chemical reactions. The 6-position chlorine substitution provides distinct steric and electronic effects, making it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-amino-6-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPVXZJPRBZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664748 | |
Record name | 2-Amino-6-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227328-16-7 | |
Record name | 2-Amino-6-chlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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